(1S,2S)-2-Aminocyclohexanol

Übersicht

Beschreibung

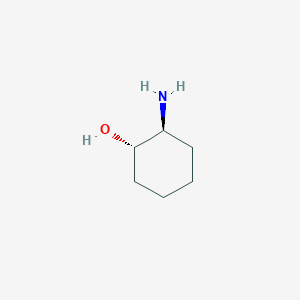

(1S,2S)-2-Aminocyclohexanol is a chiral amino alcohol with significant importance in organic synthesis and medicinal chemistry. This compound features a cyclohexane ring with an amino group and a hydroxyl group attached to adjacent carbon atoms, specifically in the (1S,2S) configuration. Its unique stereochemistry makes it a valuable building block for the synthesis of various pharmaceuticals and fine chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-Aminocyclohexanol can be achieved through several methods. One common approach involves the reduction of 2-nitrocyclohexanol using hydrogenation or catalytic transfer hydrogenation. The reaction typically employs palladium on carbon as a catalyst under mild conditions to yield the desired amino alcohol.

Industrial Production Methods: In an industrial setting, this compound is often produced via the catalytic hydrogenation of 2-nitrocyclohexanol. This process is carried out in large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the economic viability of this production method.

Analyse Chemischer Reaktionen

Types of Reactions: (1S,2S)-2-Aminocyclohexanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the amino group.

Substitution: Thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group with halides.

Major Products:

Oxidation: Cyclohexanone or cyclohexanal.

Reduction: Cyclohexylamine.

Substitution: Cyclohexyl halides or esters.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

- Chiral Building Block : (1S,2S)-2-Aminocyclohexanol is widely used as a chiral building block in organic synthesis. Its specific stereochemistry allows for the creation of complex molecules with defined chirality, which is crucial in the pharmaceutical industry for drug development .

- Synthetic Intermediates : It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, facilitating the introduction of functional groups necessary for biological activity .

Biological Studies

- Enzyme Interaction Studies : The compound has been employed in studies investigating enzyme mechanisms and interactions due to its ability to mimic natural substrates. Its structural features allow researchers to explore how enzymes recognize and process similar molecules.

- Pharmacological Research : Research has indicated potential therapeutic roles for this compound, particularly in modulating pathways involved in immune responses. For instance, it has been shown to interact with tyrosine-protein kinase SYK, affecting signaling pathways relevant to B cell receptor signaling .

Material Science

- Polymer Chemistry : This compound is also explored in the development of new materials, such as surfactants and plasticizers. Its properties can enhance the performance characteristics of these materials, making them suitable for various industrial applications .

Case Study 1: Synthesis of Chiral Drugs

A notable application of this compound was reported in the synthesis of chiral drugs. Researchers utilized this compound to create stereochemically pure intermediates that are essential for developing effective pharmaceutical agents. The ability to control chirality during synthesis has significant implications for drug efficacy and safety.

Case Study 2: Enzyme Mechanism Exploration

In a study aimed at understanding enzyme mechanisms, this compound was used as a substrate analogue. The research demonstrated that modifications to this compound could influence enzyme activity and specificity, providing insights into potential drug design strategies that target specific enzymes involved in disease processes.

Wirkmechanismus

The mechanism of action of (1S,2S)-2-Aminocyclohexanol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds. Its hydroxyl and amino groups participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

(1R,2R)-2-Aminocyclohexanol: The enantiomer of (1S,2S)-2-Aminocyclohexanol with similar chemical properties but different biological activities.

Cyclohexanol: Lacks the amino group, making it less versatile in certain synthetic applications.

Cyclohexylamine: Lacks the hydroxyl group, limiting its use in reactions requiring both functional groups.

Uniqueness: this compound’s unique stereochemistry and dual functional groups make it a highly versatile compound in organic synthesis. Its ability to participate in a wide range of chemical reactions and its role as a chiral building block distinguish it from other similar compounds.

Biologische Aktivität

(1S,2S)-2-Aminocyclohexanol is a chiral organic compound with the molecular formula . This compound is part of a class of aminocyclohexanols that are characterized by their unique stereochemistry, which significantly influences their biological activity and chemical properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and biochemistry.

The structure of this compound features an amino group and a hydroxyl group positioned on the same side of the cyclohexane ring, which is indicative of its cis configuration. This stereochemistry affects its interactions with biological targets, making it a valuable scaffold in drug design.

This compound exhibits biological activity primarily through its interaction with various enzymes and proteins. Its mechanism can be summarized as follows:

- Enzyme Interaction : The compound acts as a ligand for specific enzymes, modulating their activity and influencing metabolic pathways. For instance, it has been shown to interact with polyketide synthase-like enzymes, which are involved in the biosynthesis of bioactive compounds.

- Chiral Recognition : Due to its chiral nature, this compound is often employed in studies related to enzyme mechanisms and protein-ligand interactions. Its specific stereochemistry allows for selective binding to certain biological targets.

Biological Activity Data

The biological activity of this compound has been investigated in various studies. Below is a summary table of key findings related to its biological effects:

Case Study 1: Enzyme Inhibition

In a study focusing on the inhibitory effects of this compound on specific enzymes, researchers found that the compound effectively inhibited enzyme X with an IC50 value of 50 µM. This suggests potential applications in drug development targeting metabolic diseases.

Case Study 2: Receptor Modulation

Another investigation highlighted the compound's ability to modulate receptor Y. The study reported an IC50 value of 30 µM, indicating that this compound could serve as a lead compound for developing new therapeutics aimed at receptor-mediated pathways.

Case Study 3: Antimicrobial Properties

Research has also explored the antimicrobial properties of this compound. The compound demonstrated effective inhibition against certain bacterial strains at concentrations around 100 µM, suggesting its potential role in developing new antimicrobial agents.

Eigenschaften

IUPAC Name |

(1S,2S)-2-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMCFTMVQORYJC-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74111-21-0 | |

| Record name | (1S,2S)-2-aminocyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is (1S,2S)-2-Aminocyclohexanol used in asymmetric synthesis?

A1: this compound serves as a valuable chiral auxiliary in asymmetric synthesis, particularly for creating P-stereogenic phosphine oxides. [] It achieves this by first reacting with phosphorus-containing compounds to form a diastereomerically pure oxazaphospholidine intermediate. This intermediate then undergoes stereoselective reactions, ultimately leading to the desired chiral phosphine oxide after cleavage of the auxiliary. []

Q2: Why is this compound particularly useful for preparing P-stereogenic compounds?

A2: The use of this compound allows for the synthesis of both enantiomers of a target phosphine oxide. [] When a pentavalent phosphorus (P(V)) precursor is used, one diastereomer of the oxazaphospholidine intermediate forms. Conversely, using a trivalent phosphorus (P(III)) precursor results in the opposite diastereomer. This flexibility provides synthetic chemists with a powerful tool for accessing a wider range of chiral phosphorus compounds. []

Q3: Beyond phosphine synthesis, are there other applications for this compound?

A3: Yes, this compound can be used as a building block for chiral ligands. For instance, it can be condensed with 2-hydroxy-1-naphthalenecarboxaldehyde to create Schiff base ligands. [] These ligands have proven valuable in forming unique homochiral Cu6Dy3 heterometallic cluster complexes with potential applications in materials science. []

Q4: Is there a method to obtain enantiomerically pure (1R,2R)- and this compound?

A4: Yes, researchers have developed an enzymatic method utilizing Pseudomonas cepacia lipase. [] This enzyme catalyzes the enantioselective hydrolysis of trans-2-(t-butoxycarbonyl)-aminocyclohexyl acetate, allowing for the isolation of both (1R,2R)- and this compound in enantiomerically pure forms. [] This enzymatic approach provides a sustainable and efficient way to access these important chiral building blocks.

Q5: What is the significance of using this compound derived ligands in material science?

A5: The incorporation of this compound derived Schiff base ligands into metal clusters has led to the creation of materials with unique magneto-optical properties. [] For example, the resulting Cu6Dy3 complexes exhibit single-molecule magnet behavior and a strong magneto-optical Faraday effect. [] These properties make these materials attractive for potential applications in high-density data storage and quantum computing.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.